molecular formula C12H17ClN4O4 B12102833 H-Ala-Ala-pNA

H-Ala-Ala-pNA

Cat. No.: B12102833
M. Wt: 316.74 g/mol
InChI Key: ANJWMSXXZASOLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Ala-Ala-pNA, also known as L-alanyl-L-alanine-p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical research. This compound is particularly valuable for studying enzyme activity, especially proteases, due to its chromogenic properties. When hydrolyzed by specific enzymes, it releases p-nitroaniline, which can be quantitatively measured by its absorbance at 405 nm .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Ala-pNA typically involves the stepwise coupling of amino acids to form the dipeptide, followed by the attachment of the p-nitroanilide group. The process generally includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

H-Ala-Ala-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond between the alanine residues and the p-nitroanilide group results in the release of p-nitroaniline.

Common Reagents and Conditions

Major Products

The major product formed from the hydrolysis of this compound is p-nitroaniline, which is a yellow compound that absorbs light at 405 nm, allowing for easy quantification.

Scientific Research Applications

H-Ala-Ala-pNA is widely used in various scientific research fields:

Mechanism of Action

H-Ala-Ala-pNA exerts its effects through enzymatic hydrolysis. The compound serves as a substrate for proteases, which cleave the peptide bond between the alanine residues and the p-nitroanilide group. This cleavage releases p-nitroaniline, which can be detected spectrophotometrically. The molecular targets are the active sites of the proteases, and the pathway involves the formation of an enzyme-substrate complex, followed by the hydrolysis reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Ala-Ala-pNA is unique due to its specific application in studying dipeptidyl peptidases and its chromogenic properties, which allow for easy and accurate measurement of enzyme activity. Its simplicity and effectiveness make it a preferred choice for various biochemical assays .

Properties

Molecular Formula

C12H17ClN4O4

Molecular Weight

316.74 g/mol

IUPAC Name

2-amino-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide;hydrochloride

InChI

InChI=1S/C12H16N4O4.ClH/c1-7(13)11(17)14-8(2)12(18)15-9-3-5-10(6-4-9)16(19)20;/h3-8H,13H2,1-2H3,(H,14,17)(H,15,18);1H

InChI Key

ANJWMSXXZASOLW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl

Origin of Product

United States

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